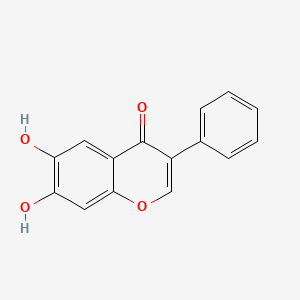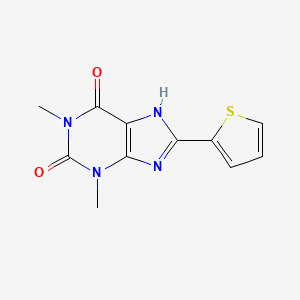
3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-羟基己基)-2-甲基喹唑啉-4(3H)-酮: 是一种具有羟基己基侧链的喹唑啉酮衍生物。喹唑啉酮以其多样的生物活性而闻名,包括抗炎、抗癌和抗菌特性。该化合物的独特结构使其成为各个科学研究领域的关注对象。
准备方法
合成路线和反应条件
3-(6-羟基己基)-2-甲基喹唑啉-4(3H)-酮的合成通常涉及以下步骤:
起始原料: 合成以2-甲基喹唑啉-4(3H)-酮和6-溴己醇为起始原料。
反应条件: 反应在极性非质子溶剂如二甲基甲酰胺 (DMF) 中,以碳酸钾 (K2CO3) 等碱性物质存在下进行。
操作: 将6-溴己醇在回流条件下加入2-甲基喹唑啉-4(3H)-酮中,通过亲核取代反应形成目标产物。
工业生产方法
虽然该化合物的具体工业生产方法尚未得到充分的记录,但一般方法将涉及扩大实验室合成过程。这包括优化反应条件,使用连续流动反应器,并通过先进的纯化技术确保高纯度和高收率。
化学反应分析
反应类型
3-(6-羟基己基)-2-甲基喹唑啉-4(3H)-酮可以进行各种化学反应,包括:
氧化: 可以使用吡啶鎓氯铬酸盐 (PCC) 等氧化剂将羟基氧化成羰基。
还原: 可以使用钯碳 (Pd/C) 等催化剂在氢化条件下还原喹唑啉酮环。
取代: 可以使用适当的试剂通过反应将羟基取代为其他官能团。
常用试剂和条件
氧化: 在室温下用二氯甲烷 (DCM) 中的 PCC。
还原: 在常压下使用 Pd/C 催化剂的氢气 (H2)。
取代: 将羟基转化为氯基的亚硫酰氯 (SOCl2),然后进行亲核取代。
主要产物
氧化: 形成 3-(6-氧己基)-2-甲基喹唑啉-4(3H)-酮。
还原: 形成 3-(6-羟基己基)-2-甲基喹唑啉。
取代: 根据所用亲核试剂的不同,形成各种取代衍生物。
科学研究应用
3-(6-羟基己基)-2-甲基喹唑啉-4(3H)-酮在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗癌和抗炎作用。
医学: 研究其在治疗各种疾病中的潜在治疗应用。
工业: 在开发新材料和药物中的潜在用途。
作用机制
3-(6-羟基己基)-2-甲基喹唑啉-4(3H)-酮的作用机制涉及其与特定分子靶标和途径的相互作用:
分子靶标: 它可能与参与炎症和癌症途径的酶和受体相互作用。
参与的途径: 该化合物可能调节信号通路,例如 NF-κB 通路,从而产生抗炎作用,或 PI3K/Akt 通路,从而促进其抗癌特性。
相似化合物的比较
类似化合物
2-甲基喹唑啉-4(3H)-酮: 缺少羟基己基侧链,使其亲水性降低。
3-(6-羟基己基)-喹唑啉-4(3H)-酮: 结构相似,但在 2 位没有甲基。
独特性
3-(6-羟基己基)-2-甲基喹唑啉-4(3H)-酮由于同时存在羟基己基侧链和 2 位的甲基而具有独特性。这种组合与它的类似物相比,增强了它的溶解度和潜在的生物活性。
属性
CAS 编号 |
65452-92-8 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC 名称 |
3-(6-hydroxyhexyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H20N2O2/c1-12-16-14-9-5-4-8-13(14)15(19)17(12)10-6-2-3-7-11-18/h4-5,8-9,18H,2-3,6-7,10-11H2,1H3 |
InChI 键 |
KLFSFQVGHQNVCP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)

![Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-](/img/structure/B11859479.png)
![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
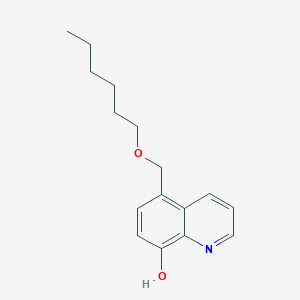
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B11859492.png)
![6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11859501.png)
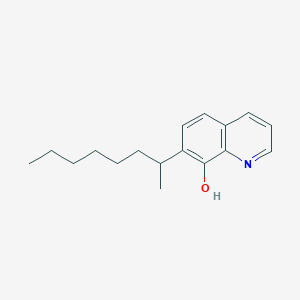
![N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11859515.png)
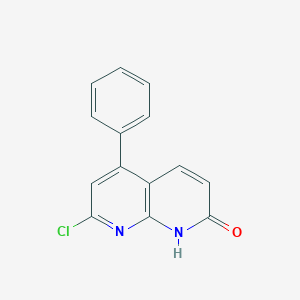
![2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11859525.png)

